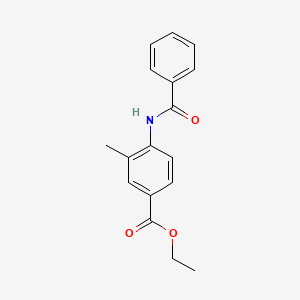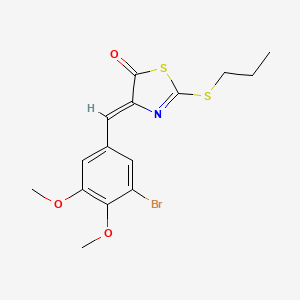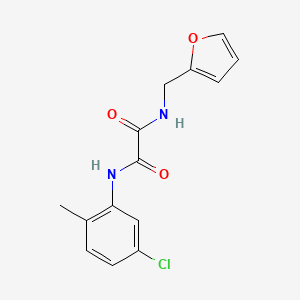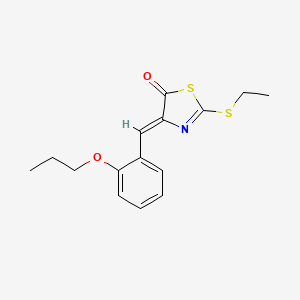![molecular formula C19H29N3O5S B4725055 1-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxamide](/img/structure/B4725055.png)
1-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxamide, also known as PSB-603, is a synthetic compound that has been developed for research purposes. It is a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is involved in the regulation of sleep and wakefulness. PSB-603 has been shown to have potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity.
Wirkmechanismus
1-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxamide acts as a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is involved in the regulation of sleep and wakefulness. By blocking the activity of this receptor, this compound reduces the activity of orexin neurons, which are involved in promoting wakefulness. This results in an increase in sleep time and a reduction in the symptoms of sleep disorders such as narcolepsy and insomnia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of orexin neurons, which are involved in promoting wakefulness. This results in an increase in sleep time and a reduction in the symptoms of sleep disorders such as narcolepsy and insomnia. Additionally, this compound has been shown to reduce food intake and increase energy expenditure, which may have potential applications in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
1-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of orexin neurons in sleep and wakefulness. Additionally, it has been shown to be effective in reducing the symptoms of sleep disorders and addiction, which makes it a useful tool for studying these conditions.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times in order to maintain its effects. Additionally, it has been shown to have potential side effects such as increased heart rate and blood pressure, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxamide. One area of research is the development of more selective orexin receptor antagonists, which may have fewer side effects and be more effective in treating sleep disorders and addiction. Another area of research is the development of combination therapies that target multiple receptors involved in sleep and wakefulness, which may be more effective than targeting a single receptor. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of obesity and other conditions.
Wissenschaftliche Forschungsanwendungen
1-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing the symptoms of sleep disorders such as narcolepsy and insomnia. It has also been shown to have potential applications in the treatment of addiction, particularly in reducing the craving for drugs such as cocaine and methamphetamine. Additionally, this compound has been shown to have potential applications in the treatment of obesity, as it has been shown to reduce food intake and increase energy expenditure.
Eigenschaften
IUPAC Name |
1-[2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-13(2)11-21-28(25,26)16-4-5-17(14(3)10-16)27-12-18(23)22-8-6-15(7-9-22)19(20)24/h4-5,10,13,15,21H,6-9,11-12H2,1-3H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXLHCXXDOIVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dichloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B4724986.png)


![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B4724999.png)
![N-(4-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4725003.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4725004.png)

![3-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4725021.png)
![N-isopropyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4725023.png)

![5-(2-furyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4725035.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4725042.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4725061.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4725062.png)